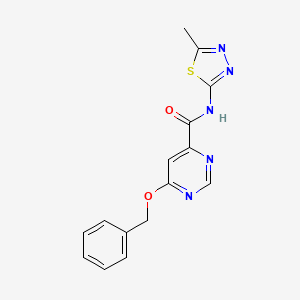

6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Description

6-(Benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a benzyloxy group at position 6 and a carboxamide linkage to a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 4. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., PDE10A inhibitors, antibiotics, and sulfonamide derivatives) suggest roles in targeting enzymes or receptors involved in CNS disorders, infections, or metabolic pathways .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylmethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c1-10-19-20-15(23-10)18-14(21)12-7-13(17-9-16-12)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYDFEIFBQVZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrimidine ring.

Attachment of the Thiadiazole Moiety: The 5-methyl-1,3,4-thiadiazole group can be attached through a coupling reaction, often using a thiadiazole derivative and a suitable coupling reagent.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative or its activated form (e.g., an acid chloride).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amine, alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The key steps include:

- Formation of the Thiadiazole Ring: This step generally utilizes hydrazine derivatives and carbon disulfide under acidic conditions to create the thiadiazole moiety.

- Pyrimidine Carboxamide Formation: The pyrimidine structure is synthesized through condensation reactions involving appropriate amines and carboxylic acids.

- Benzyloxy Group Introduction: The benzyloxy group is introduced via nucleophilic substitution reactions.

The final product exhibits a complex structure characterized by the integration of a pyrimidine ring, a thiadiazole group, and a benzyloxy substituent.

Biological Activities

Research indicates that 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide possesses various biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole compounds have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 50 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have shown that it can inhibit the growth of human cancer cells such as lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest .

Antioxidant Properties

The compound also exhibits antioxidant activities, which are crucial for protecting cells from oxidative stress. This property may contribute to its potential therapeutic effects in preventing cancer progression and other oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial activity of various thiadiazole derivatives including 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Assessment: In another investigation, the cytotoxic effects were assessed using MTT assays on different cancer cell lines. The results highlighted that this compound exhibited potent cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole and pyrimidine moieties suggests potential interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Molecular weight estimated based on structure.

Key Findings:

The methoxypyridine-cyclopropylmethyl linker in MK-8189 enhances metabolic stability and CNS targeting, critical for PDE10A inhibition in schizophrenia .

Scaffold Modifications and Target Selectivity :

- Replacing the thiadiazole with a thiazole (as in CAS 2034364-74-2) alters hydrogen-bonding capacity and ring aromaticity, which may shift activity toward different biological targets .

- The β-lactam core in the cephalosporin derivative demonstrates the versatility of thiadiazole-thio groups in antibacterial agents, though unrelated to the carboxamide-linked thiadiazole in the target compound .

Impact of Halogenation :

- The chloro and fluoro substituents in CAS 874146-69-7 may enhance binding affinity through hydrophobic or electrostatic interactions, a feature absent in the target compound .

Biological Activity

6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a benzyloxy group and a thiadiazole moiety. Its molecular formula is , with a molecular weight of approximately 288.33 g/mol. The structural components suggest potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were found to possess antibacterial properties superior to traditional antibiotics like ciprofloxacin .

- Anticancer Properties : Studies have reported that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the one demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values as low as 9 µM .

Structure-Activity Relationships (SAR)

The biological activity of 6-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can be influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Benzyloxy Group | Enhances lipophilicity and potential receptor interactions. |

| Thiadiazole Moiety | Contributes to antimicrobial and anticancer activity through interaction with specific enzymes or receptors. |

| Pyrimidine Core | May facilitate binding to nucleic acid targets or enzymes involved in cellular processes. |

Case Studies and Research Findings

- Anticancer Activity : A study synthesized various thiadiazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited significant growth inhibition in MDA-MB-231 cells .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiadiazole derivatives. The findings revealed that certain derivatives were effective against Staphylococcus aureus and exhibited comparable potency to established antibiotics .

- Inhibitory Mechanism Studies : Research has suggested that the mechanism of action for these compounds may involve the inhibition of key enzymes or pathways critical for bacterial survival or cancer cell proliferation. For instance, some derivatives were shown to inhibit specific kinases involved in cancer signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.